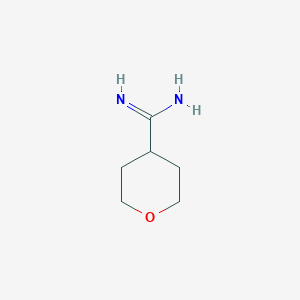

Oxane-4-carboximidamide

Description

Oxane-4-carboximidamide (CAS 780031-45-0) is a heterocyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a carboximidamide group (-C(=NH)-NH₂) at the 4-position. Its molecular formula is C₆H₁₂N₂O, with a molar mass of 128.17 g/mol. The compound is commercially available in high purity (≥95%) for research applications, particularly in medicinal chemistry and organic synthesis . The carboximidamide group confers strong basicity and hydrogen-bonding capacity, making it a versatile intermediate for constructing ligands, catalysts, or bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPQNBFDNJRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key attributes of Oxane-4-carboximidamide and related compounds:

Key Differences and Implications

This compound vs. Pyridine-4-carboxamidoxime N-oxide

- Ring System: Oxane’s oxygen atom creates an electron-rich, non-aromatic ring, while pyridine’s nitrogen atom imparts aromaticity and basicity.

- Functional Groups : The carboximidamide group in this compound is more basic (pKa ~11–12) compared to the oxime (pKa ~4–5) and N-oxide groups in the pyridine derivative. This makes the former more reactive in acid-catalyzed reactions .

- Applications : Pyridine-4-carboxamidoxime N-oxide is used in crystal engineering due to its supramolecular H-bonding networks, whereas this compound’s applications focus on drug design .

This compound vs. Oxamide

- Reactivity : Oxamide’s diamide structure is less basic and participates in condensation reactions, while the amidine group in this compound enables nucleophilic substitution and metal coordination .

- Solubility : Oxamide’s poor water solubility limits its use to industrial applications, whereas this compound’s polar groups enhance solubility in polar solvents .

This compound vs. Oxan-3-amine

- Basicity : The amidine group in this compound is significantly more basic than the primary amine in Oxan-3-amine, enabling distinct reactivity in pH-dependent reactions .

- Synthetic Utility : Oxan-3-amine serves as a precursor for alkylation or acylation, while this compound is used in amidine-specific reactions, such as cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.